molecular formula C14H17N3O2 B3075278 1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid CAS No. 1029107-31-0

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid

Cat. No. B3075278
CAS RN: 1029107-31-0
M. Wt: 259.3 g/mol
InChI Key: NUBUYUBVXKQILO-UHFFFAOYSA-N
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Description

The compound “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing a pyridine ring fused with an imidazole ring . This core is attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-halo ketones . The 2-aminopyridine acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has also been reported .


Molecular Structure Analysis

The molecular structure of “1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid” is complex due to the presence of multiple ring structures and functional groups. The imidazo[1,2-a]pyridine core is a fused bicyclic system, and the piperidine ring is a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions. For example, they can participate in CuI-catalyzed aerobic oxidative synthesis reactions with 2-aminopyridines and acetophenones . They can also undergo a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazo[1,2-a]pyridine derivatives have shown promise as pharmaceutical agents. Some notable applications include:

a. Hypnotic Agents: b. Potential Anti-Cancer Agents:

Materials Science and Optoelectronics

Imidazo[1,2-a]pyridines have been investigated for their optoelectronic properties. They serve as building blocks for:

a. Organic Light-Emitting Diodes (OLEDs):

Chemical Biology and Enzyme Inhibition

Imidazo[1,2-a]pyridine-based compounds have been explored as enzyme inhibitors:

a. KRAS G12C Inhibitors:

Antimicrobial and Anti-Inflammatory Agents

Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial and anti-inflammatory effects:

a. Antibacterial and Antifungal Activity:

Cardiovascular Research

Imidazo[1,2-a]pyridines have been investigated for their potential cardiovascular effects:

a. Cardiovascular Diseases:

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14(19)12-5-1-3-7-16(12)10-11-9-15-13-6-2-4-8-17(11)13/h2,4,6,8-9,12H,1,3,5,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBUYUBVXKQILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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